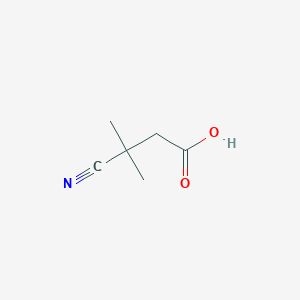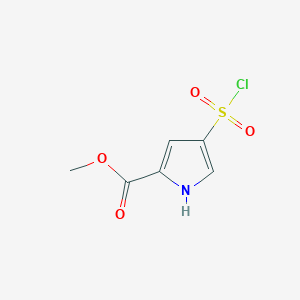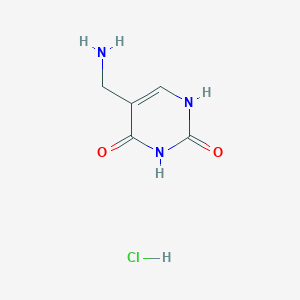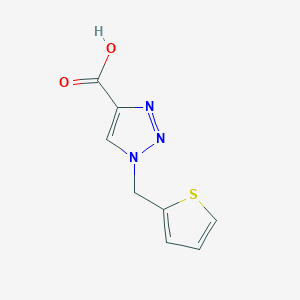
3-Cyano-3-methyl-butyric acid
Übersicht
Beschreibung
3-Cyano-3-methyl-butyric acid is a type of organic compound . It is related to butanoic acid, which is a straight-chain alkyl carboxylic acid . It is also related to 3-Hydroxy-3-methylbutyric acid, which is used as an indicator of biotin deficiency and is involved in protein synthesis .
Synthesis Analysis
The synthesis of 3-Cyano-3-methyl-butyric acid can involve various methods. One approach involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . Another method involves the cyanoacetylation of amines . The synthesis of cyanoacetamide derivatives may be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of 3-Cyano-3-methyl-butyric acid is related to butanoic acid and its derivatives . Butanoic acid, for example, has a chemical formula of C3H7COOH .Chemical Reactions Analysis
3-Cyano-3-methyl-butyric acid can undergo various chemical reactions. For instance, it can participate in the catalytic protodeboronation of pinacol boronic esters . It can also undergo esterification reactions, such as the reaction involving butyric acid and methanol over amberlyst-15 catalyst .Physical And Chemical Properties Analysis
3-Cyano-3-methyl-butyric acid shares similar properties with butanoic acid and its derivatives. For example, butanoic acid is a colorless liquid with an unpleasant odor, and it is miscible with water . It has a molar mass of 88.106 g/mol and a density of 0.9528 g/cm3 at 25 °C .Wissenschaftliche Forschungsanwendungen
Electrochemical Applications
One study highlighted the use of a solvent closely related to 3-Cyano-3-methyl-butyric acid, 3-cyanopropionic acid methyl ester, for high-voltage electrochemical double-layer capacitors (EDLCs). This new solvent, combined with specific salts, enables high salt concentrations and operative voltages up to 3.0 V, indicating promising applications in EDLCs (Schütter et al., 2017).
Photovoltaic Applications
Another area of application is in organic solar cells, where derivatives of similar compounds, such as [6,6]-phenyl-C61 butyric acid methyl ester (PCBM), are used extensively. Modifications to PCBM have been shown to improve absorption and increase the power conversion efficiency of polymer solar cells, demonstrating the importance of such compounds in enhancing solar cell performance (Mikroyannidis et al., 2011).
Chemical Engineering and Catalysis
In chemical engineering, the optimization of process variables for the synthesis of esters using acid ionic liquids as catalysts has been explored. This includes the esterification of butanoic acid with butanol, highlighting the relevance of similar carboxylic acids in synthesizing esters, an important process in the production of flavors, fragrances, and biofuels (Han & Zhou, 2011).
Materials Science
Research into the structural and optical properties of composite polymer/fullerene films for organic solar cells also indicates the significance of related compounds. Studies show that annealing increases the crystallinity of polymer components, leading to enhanced efficiency in solar cells, underscoring the role of material processing in achieving optimal device performance (Erb et al., 2005).
Safety And Hazards
3-Cyano-3-methyl-butyric acid, like other organic compounds, can pose certain safety hazards. For instance, it can cause skin burns and eye damage, and it may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Eigenschaften
IUPAC Name |
3-cyano-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)3-5(8)9/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIFRFRKBIJVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901475 | |
| Record name | NoName_597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-3,3-dimethylpropanoic acid | |
CAS RN |
99839-17-5 | |
| Record name | 3-Cyano-3-methylbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99839-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-cyano-3,3-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526140.png)

![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)


![1-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}ethan-1-one](/img/structure/B1526148.png)


![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)



![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)